3-(4-chloro-3-formyl-6-methyl-2-oxopyridin-1(2H)-yl)propanoic acid
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Overview
Description
3-(4-chloro-3-formyl-6-methyl-2-oxopyridin-1(2H)-yl)propanoic acid is a synthetic organic compound that belongs to the pyridine family. Compounds in this family are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-3-formyl-6-methyl-2-oxopyridin-1(2H)-yl)propanoic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring can be constructed through cyclization reactions.
Introduction of Functional Groups: Chlorination, formylation, and methylation can be achieved through electrophilic substitution reactions.
Attachment of the Propanoic Acid Moiety: This can be done through esterification followed by hydrolysis.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions might convert the formyl group to an alcohol or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution could produce a variety of functionalized pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-chloro-3-formyl-6-methyl-2-oxopyridin-1(2H)-yl)propanoic acid can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, derivatives of this compound might be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicine, the compound or its derivatives could be investigated for therapeutic applications, including drug development.
Industry
In industry, the compound might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-chloro-3-formyl-6-methyl-2-oxopyridin-1(2H)-yl)propanoic acid would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
3-(4-chloro-3-formyl-2-oxopyridin-1(2H)-yl)propanoic acid: Similar structure but lacks the methyl group.
3-(4-chloro-6-methyl-2-oxopyridin-1(2H)-yl)propanoic acid: Similar structure but lacks the formyl group.
Uniqueness
The presence of the chloro, formyl, and methyl groups in 3-(4-chloro-3-formyl-6-methyl-2-oxopyridin-1(2H)-yl)propanoic acid makes it unique, potentially leading to distinct chemical properties and biological activities compared to its analogs.
Properties
Molecular Formula |
C10H10ClNO4 |
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Molecular Weight |
243.64 g/mol |
IUPAC Name |
3-(4-chloro-3-formyl-6-methyl-2-oxopyridin-1-yl)propanoic acid |
InChI |
InChI=1S/C10H10ClNO4/c1-6-4-8(11)7(5-13)10(16)12(6)3-2-9(14)15/h4-5H,2-3H2,1H3,(H,14,15) |
InChI Key |
CZYJUSSRFVKLEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCC(=O)O)C=O)Cl |
Origin of Product |
United States |
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